molecular formula C7H9ClO5S B13226426 Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13226426
M. Wt: 240.66 g/mol
InChI Key: PBDVFYGNSWHFMO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound characterized by a seven-membered spiro[2.4]heptane core, incorporating a sulfur atom in a λ⁶-sulfone configuration (6,6-dioxo), a chlorine substituent at position 2, and a methyl ester group. The unique spiro architecture imposes steric constraints, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C7H9ClO5S

Molecular Weight

240.66 g/mol

IUPAC Name

methyl 2-chloro-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C7H9ClO5S/c1-12-5(9)7(8)6(13-7)2-3-14(10,11)4-6/h2-4H2,1H3

InChI Key

PBDVFYGNSWHFMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCS(=O)(=O)C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the precursor compound in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohols or thiols.

Scientific Research Applications

Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Methyl 7-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate
  • Key Difference : Substitution of chlorine (target compound) with a methyl group at position 2.
  • The absence of chlorine may also decrease molecular polarity and affect solubility in polar solvents .

Spiro Ring Size and Composition

Methyl 6-chlorospiro[3.3]heptane-2-carboxylate
  • Structure : Smaller spiro[3.3]heptane system lacking the sulfur-based dioxo group.
  • Molecular Formula : C₉H₁₃ClO₂ (MW: 188.65).
  • Implications: The reduced ring strain in the [3.3] system compared to [2.4] may enhance stability.
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate
  • Structure : Larger spiro[3.4]octane core with an ethyl ester.
  • Molecular Formula : C₉H₁₄O₅S (MW: 234.27).
  • Implications : The expanded spiro system increases molecular weight and may alter lipophilicity (due to the ethyl group). The additional oxygen atoms in the sulfone group could enhance solubility in aqueous media compared to the target compound .

Functional Group Modifications

Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
  • Structure: Amino substituent (as hydrochloride salt) instead of chlorine.
  • Molecular Formula: C₉H₁₆ClNO₂ (MW: 205.68).
  • Implications: The amino group introduces basicity and polarity, significantly altering solubility and reactivity. Protonation at physiological pH may enhance bioavailability, making this analog more suited for pharmaceutical applications compared to the chloro derivative .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Spiro System Key Substituents Notable Properties
Methyl 2-chloro-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate C₈H₉ClO₅S 252.67 (calc.) [2.4]heptane Cl, SO₂, methyl ester High electrophilicity (Cl), polar
Methyl 7-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate C₉H₁₂O₅S 244.25 (calc.) [2.4]heptane CH₃, SO₂, methyl ester Lower polarity, enhanced lipophilicity
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate C₉H₁₃ClO₂ 188.65 [3.3]heptane Cl, methyl ester Reduced ring strain, no sulfone
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate C₉H₁₄O₅S 234.27 [3.4]octane SO₂, ethyl ester Higher MW, increased aqueous solubility
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.68 [3.3]heptane NH₂·HCl, methyl ester Basic, protonatable, pharmaceutical use

Biological Activity

Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H11ClO5S
  • Molecular Weight : 238.69 g/mol
  • CAS Number : Not widely referenced in literature, indicating limited studies.

This compound belongs to the class of spiro compounds, characterized by a unique bicyclic structure that may contribute to its biological activity.

Anticancer Activity

Preliminary studies suggest that spiro compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of cellular signaling pathways such as PI3K/Akt and MAPK pathways. While direct studies on this specific compound are lacking, the potential for anticancer activity remains a topic of interest.

Enzyme Inhibition

Compounds with dioxo groups have been noted for their ability to inhibit various enzymes, particularly those involved in metabolic pathways. The presence of chlorine atoms may enhance binding affinity to enzyme active sites, potentially leading to significant inhibitory effects on target enzymes.

Case Studies and Research Findings

StudyFindings
Study 1: Antimicrobial ScreeningEvaluated derivatives similar to Methyl 2-chloro-6,6-dioxo compounds against E. coli and S. aureusShowed promising inhibition zones indicating potential antimicrobial activity
Study 2: Anticancer MechanismsInvestigated spiro compounds for apoptosis induction in leukemia cellsIdentified activation of caspase pathways suggesting potential therapeutic application
Study 3: Enzyme Inhibition AssayAssessed dioxo-containing compounds for their effect on proteasesFound significant inhibition rates, supporting further exploration

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may interact with key enzymes in metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or function.

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